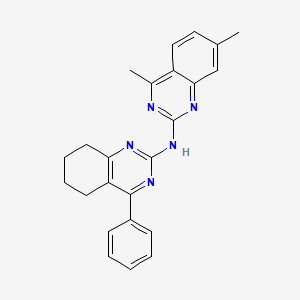
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide est un composé organique synthétique avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l’industrie. Ce composé se caractérise par sa structure chimique unique, qui comprend des groupes benzyl et phénoxy chlorés, ainsi qu’un cycle tétrahydrothiophène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Les voies de synthèse courantes peuvent inclure :
Formation du dérivé chlorure de benzyle : Cette étape implique la chloration de l’alcool benzylique pour former le chlorure de 4-chlorobenzyle.
Synthèse du dérivé acide phénoxyacétique : Ceci implique la réaction du 2,4-dichlorophénol avec l’acide chloroacétique pour former l’acide 2-(2,4-dichlorophénoxy)acétique.
Réaction de couplage : La dernière étape implique le couplage du dérivé chlorure de benzyle avec le dérivé acide phénoxyacétique en présence d’une base et d’un catalyseur pour former le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes benzyl ou phénoxy chlorés.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions chlorées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels aux positions chlorées.
Applications De Recherche Scientifique
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que l’activité antimicrobienne ou anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux ou procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide dépendrait de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité et affectant les voies cellulaires. Des études détaillées seraient nécessaires pour élucider les mécanismes exacts impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)acetamide : Manque le cycle tétrahydrothiophène.
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-méthylacetamide : Contient un groupe méthyle au lieu du cycle tétrahydrothiophène.
Unicité
La présence du cycle tétrahydrothiophène et l’arrangement spécifique des groupes benzyl et phénoxy chlorés rendent le N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide unique. Cette unicité structurelle peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C19H18Cl3NO4S |
|---|---|
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H18Cl3NO4S/c20-14-3-1-13(2-4-14)10-23(16-7-8-28(25,26)12-16)19(24)11-27-18-6-5-15(21)9-17(18)22/h1-6,9,16H,7-8,10-12H2 |
Clé InChI |
BNUONGUHYKVMOH-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130047.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)



![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)

![3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12130106.png)
![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12130111.png)
